Solubility Advantage of Hydrochloride Salt Form for In Vitro Assay Compatibility
The hydrochloride salt form of 2-Methyl-4-(1,3-oxazol-2-yl)aniline exhibits markedly enhanced aqueous solubility compared to its free base counterpart (CAS 1208318-84-6). While precise quantitative solubility data for this specific compound is not available in primary literature, the general principle of hydrochloride salt formation for aniline derivatives is well-established: the protonation of the primary amine significantly increases polarity and hydrogen-bonding capacity with water [1]. This physicochemical advantage is critical for achieving reliable concentration-response curves in biological assays and facilitates straightforward preparation of stock solutions in aqueous buffers, a common challenge with the more lipophilic free base form [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form; enhanced aqueous solubility (qualitative) |
| Comparator Or Baseline | 2-Methyl-4-(1,3-oxazol-2-yl)aniline (free base, CAS 1208318-84-6); lower aqueous solubility (qualitative) |
| Quantified Difference | Not quantified in available sources; class-level inference based on general principles of salt formation for aniline derivatives [1]. |
| Conditions | Aqueous media at physiological pH (inferred) |
Why This Matters
Procurement of the pre-formed hydrochloride salt eliminates the need for in-house salt formation and validation, ensuring immediate, reproducible solubility for in vitro assays.
- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. View Source
- [2] Bio-Fount. 2-methyl-4-(1,3-oxazol-2-yl)aniline hydrochloride (CAS 1803609-29-1). Storage and Handling Datasheet. View Source
